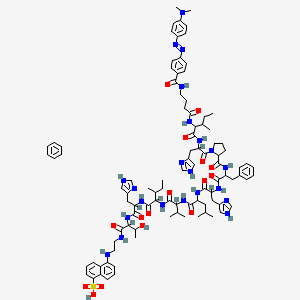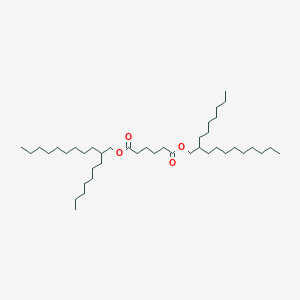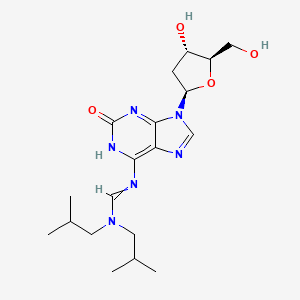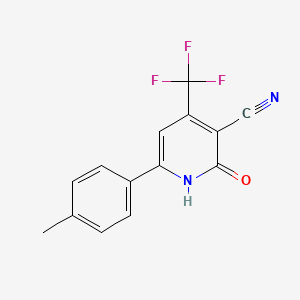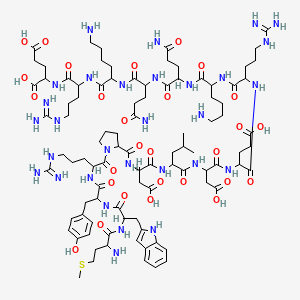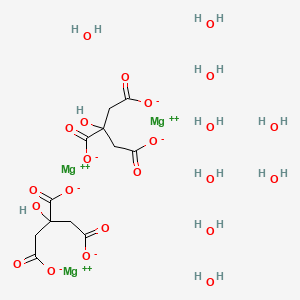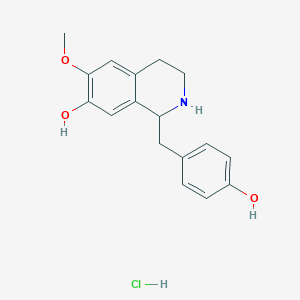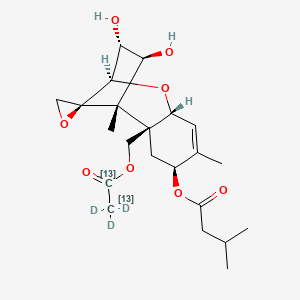
n-Boc-cephalexin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-cephalexin is a biochemical used for proteomics research . It has a molecular formula of C21H25N3O6S and a molecular weight of 447.5 .
Synthesis Analysis
A series of cephalexin derivatives was prepared, equipped with chemical tethers suitable for the site-selective conjugation of antibiotics to functionalised surfaces . The tethers were positioned remotely from the β-lactam ring to ensure minimal effect to the antibiotic’s pharmacophore .Molecular Structure Analysis
Three novel pharmaceutical salts of cephalexin (CPX) with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA) and 5-sulfosalicylic acid (SSA), which were obtained and thoroughly explored by various analytical techniques, were found to be crystallized invariably in hydrated forms . Crystal structure analyses reveal that the N–H⋯O and O–H⋯O hydrogen bonding interactions among the CPX, acidic guest molecules and water molecules play a crucial role in the packing motifs of crystal stabilization .Chemical Reactions Analysis
The activity of the modified antibiotics was evaluated for binding to the therapeutic target, the penicillin-binding proteins, and shown to maintain binding interactions . In addition, the deactivation of the modified drugs by four β-lactamases (TEM-1, CTX-M-15, AmpC, NDM-1) was investigated and the effect of the tethers on the catalytic efficiencies determined .Physical And Chemical Properties Analysis
Three novel pharmaceutical salts of cephalexin (CPX) with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA) and 5-sulfosalicylic acid (SSA), which were obtained and thoroughly explored by various analytical techniques, were found to be crystallized invariably in hydrated forms . All the salts exhibit higher solubility compared with the parent drug .Scientific Research Applications
Biochemistry
Field
Biochemistry
Results
The modified drugs maintain binding interactions with therapeutic targets and are evaluated against β-lactamases like TEM-1, CTX-M-15, AmpC, and NDM-1. The structural modifications’ impact on antimicrobial activity is also assessed .
Pharmacology
Field
Pharmacology
Results
The studies provide insights into dosing regimens that achieve desired therapeutic outcomes against pathogens like methicillin-susceptible Staphylococcus aureus (MSSA) .
Environmental Science
Field
Environmental Science
Results
Findings suggest that cephalexin-DOM interactions are most strongly controlled by pH, influencing adsorptive treatment and fate in wastewater streams .
Materials Science
Field
Materials Science
Results
The successful attachment of tethers to the antibiotic allows for its immobilization on sensor surfaces, facilitating selective and sensitive detection of analytes .
Analytical Chemistry
Field
Analytical Chemistry
Results
The developed methods are sensitive, reliable, and selective, suitable for quality control laboratories .
Medicinal Chemistry
Field
Medicinal Chemistry
Results
The miniaturization allows for an efficient exploration of chemical space with less starting material and reduced waste, contributing to greener chemistry practices .
This analysis provides a detailed overview of the diverse applications of n-Boc-cephalexin across various scientific disciplines, highlighting its significance in research and development. Each application is explored in its respective field with a focus on the methods and outcomes of the studies conducted.
Surface Functionalization
Field
Materials Chemistry
Results
The activity of these modified antibiotics is evaluated for binding to penicillin-binding proteins, and their interaction with various β-lactamases is investigated to determine the impact of the tethers on catalytic efficiencies .
Drug Design and Discovery
Results
Investigations into the structure-activity relationships (SAR) of antibiotic analogues like “n-Boc-cephalexin” could reveal valuable information for developing novel antibiotics .
Proteomics Research
Results
The use of “n-Boc-cephalexin” in proteomics helps in understanding the complex interactions and functions of proteins within biological systems .
Safety And Hazards
Cephalexin may cause skin irritation, an allergic skin reaction, serious eye damage, allergy or asthma symptoms or breathing difficulties if inhaled, and is toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Cephalosporins, including cephalexin, are key lead generation beta-lactam antibiotics to overcome the increasing antimicrobial resistances in clinical applications . Current strategies include developing molecular assays to predict resistance, repurposing antibiotics, and discovering novel antimicrobial agents . Efforts to develop a vaccine for N. gonorrhoeae have been reignited in recent years with several new strategies and targets for vaccination .
properties
IUPAC Name |
(6R,7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-11-10-31-18-14(17(26)24(18)15(11)19(27)28)22-16(25)13(12-8-6-5-7-9-12)23-20(29)30-21(2,3)4/h5-9,13-14,18H,10H2,1-4H3,(H,22,25)(H,23,29)(H,27,28)/t13-,14-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWXRPXAJINNNV-HBUWYVDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Boc-cephalexin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
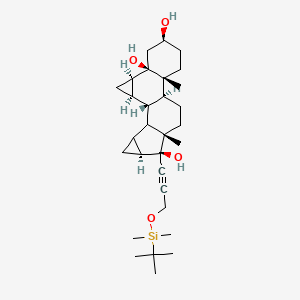
![Carbamic acid, [1-cyano-2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl](/img/no-structure.png)
